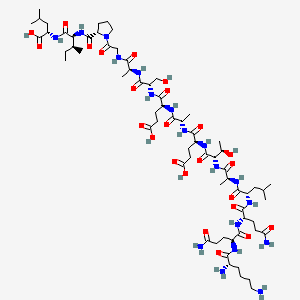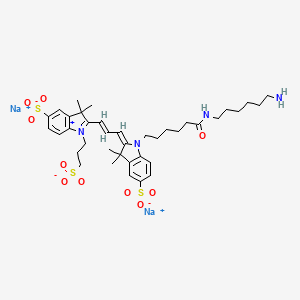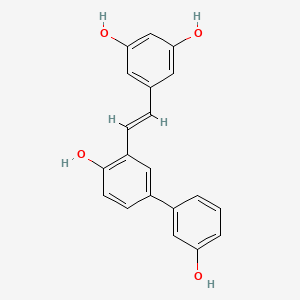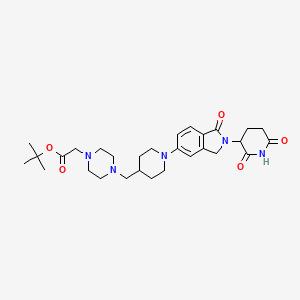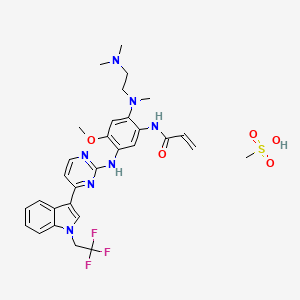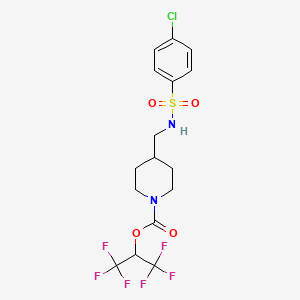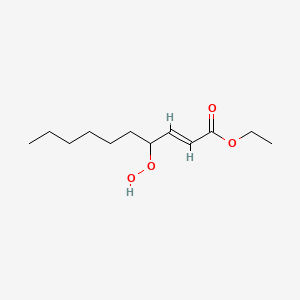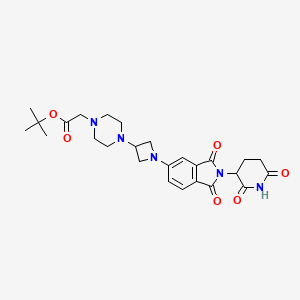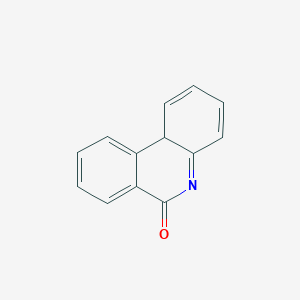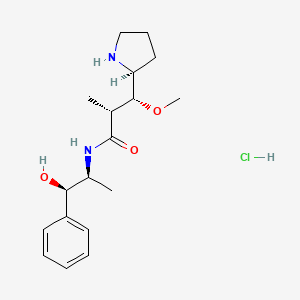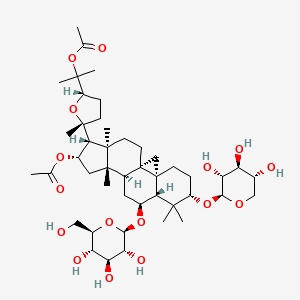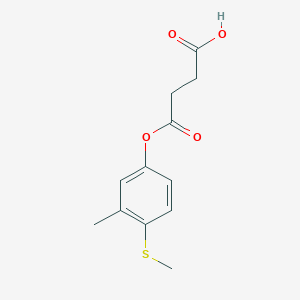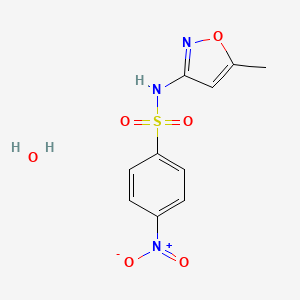
Octocrylene-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octocrylene-d10 is a deuterium-labeled derivative of Octocrylene, an organic ultraviolet filter primarily used in sunscreens and other cosmetic products. This compound is designed to absorb UVB radiation and short UVA wavelengths, providing protection against the harmful effects of ultraviolet radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octocrylene-d10 is synthesized through the esterification process, which involves combining 2-ethylhexanol with methacrylic acid. The reaction results in the formation of Octocrylene, which is then labeled with deuterium to produce this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves reflux dewatering in a solvent with dewatering agents to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Octocrylene-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Octocrylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies related to skin protection and the effects of UV radiation on biological tissues.
Medicine: Investigated for its potential use in phototherapy and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to enhance UV protection
Mecanismo De Acción
Octocrylene-d10 acts as an effective UV filter by absorbing UVB radiation and short UVA wavelengths. The compound converts the absorbed UV radiation into heat, which is then dissipated from the skin. This mechanism helps prevent skin damage caused by prolonged sun exposure .
Comparación Con Compuestos Similares
- Avobenzone
- Oxybenzone
- Octinoxate
- Homosalate
- Octisalate
Comparison: Octocrylene-d10 stands out due to its exceptional photostability and ability to stabilize other UV filters like avobenzone. This enhances the overall effectiveness and longevity of sunscreen formulations. Unlike some similar compounds, this compound is less likely to cause skin irritation or allergic reactions, making it a preferred choice in many cosmetic products .
Propiedades
Fórmula molecular |
C24H27NO2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3/i6D,7D,8D,9D,10D,11D,13D,14D,15D,16D |
Clave InChI |
FMJSMJQBSVNSBF-UNUHCXEZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C#N)C(=O)OCC(CC)CCCC)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


